(S)-2-(benzylcarbonylamino)-propanol
Description
(S)-2-(Benzylcarbonylamino)-propanol is a chiral secondary alcohol characterized by a benzylcarbonylamino (-NH-C(O)-CH₂C₆H₅) substituent at the 2-position of the propanol backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(8-13)12-11(14)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
CTTMWKWOBDZOJW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(CO)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The hexafluoro compound’s fluorinated groups increase molecular weight and melting point compared to the target compound, likely due to enhanced intermolecular forces (e.g., dipole interactions) .
- Chirality: Unlike propanol, this compound’s stereochemistry may confer selectivity in biochemical interactions, a trait absent in non-chiral analogs like 1-methoxy-propanol .
Functional and Application Differences
Pharmacological Potential
- The cisplatin-related compound in shares a propanol-derived structure but incorporates a benzofuran-carbonyl group and dichlorotetrahydroisoquinoline, suggesting antitumor applications. In contrast, this compound’s simpler structure lacks direct evidence of therapeutic activity .
Odor and Solubility
- Propanol and pentanol, despite structural similarities, exhibit divergent odor profiles due to differences in alkyl chain length and functional group interactions . By analogy, the benzylcarbonylamino group in the target compound may reduce volatility and alter solubility compared to simpler alcohols.
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